molecular formula C11H10N2O2 B6594253 Ethyl 1,7-naphthyridine-3-carboxylate CAS No. 949922-44-5

Ethyl 1,7-naphthyridine-3-carboxylate

Cat. No. B6594253
CAS RN: 949922-44-5
M. Wt: 202.21 g/mol
InChI Key: NZKOQKBFFCBTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,7-naphthyridine-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic carboxylic acid that is used in various chemical reactions and has shown promising results in several biological studies.

Mechanism of Action

The mechanism of action of Ethyl 1,7-naphthyridine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes in the body, such as DNA topoisomerases and histone deacetylases. This inhibition leads to the disruption of cellular processes and ultimately results in the desired biological effects.
Biochemical and Physiological Effects:
Ethyl 1,7-naphthyridine-3-carboxylate has several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It also has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to reduce inflammation in the body, which can help alleviate symptoms of various inflammatory diseases. Furthermore, it has been shown to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

Ethyl 1,7-naphthyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile and can be used at relatively high concentrations without causing harm to cells or animals. However, it also has some limitations. It is a relatively new compound, and its full biological effects are not yet fully understood. Additionally, it has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research and development of Ethyl 1,7-naphthyridine-3-carboxylate. One direction is to further investigate its antimicrobial properties and develop new antibiotics based on its structure. Another direction is to explore its anticancer properties and develop new cancer therapies. Additionally, there is potential for the development of new anti-inflammatory drugs and treatments for neurodegenerative diseases based on the compound's properties. Furthermore, there is a need for further studies to fully understand the mechanism of action of Ethyl 1,7-naphthyridine-3-carboxylate and its potential applications in various fields of scientific research.
Conclusion:
Ethyl 1,7-naphthyridine-3-carboxylate is a promising compound with several potential applications in scientific research. Its synthesis method has been optimized to obtain high yields and purity of the compound. It has been shown to have antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various biological studies. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Ethyl 1,7-naphthyridine-3-carboxylate has several potential applications in scientific research. It has been shown to have antimicrobial properties and can be used in the development of new antibiotics. It also has anticancer properties and can be used in the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory properties and can be used in the development of new anti-inflammatory drugs. Furthermore, it has been shown to have neuroprotective properties and can be used in the development of new treatments for neurodegenerative diseases.

properties

IUPAC Name

ethyl 1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKOQKBFFCBTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=NC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,7-naphthyridine-3-carboxylate

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-formylpyridin-3-ylcarbamate (1.7 g, 7.65 mmol), ethyl 3-ethoxyacrylate (1.27 g, 8.8 mmol) and TFA (5.9 mL, 76.5 mmol) in CHCl3 (30 mL) is heated at reflux for 4 hr. The mixture is cooled and the solvent is removed in vacuo. The residue is dissolved in EtOAc (30 mL) and washed with saturated NaHCO3 solution (20 mL). The organic layer is dried and evaporated. Purification of the residue with flash column with hexane/EtOAc (2:1) gives the title compound as a white solid. MS (M+1): 203.1.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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